1-(2-Fluorophenyl)-4-tosylpiperazine

Sigma-2 receptor sigma receptor pharmacology CNS ligand design

1-(2-Fluorophenyl)-4-tosylpiperazine (CAS 431910-13-3; molecular formula C₁₇H₁₉FN₂O₂S; MW 334.41 g/mol) is a dual-substituted piperazine derivative bearing an N¹-2-fluorophenyl group and an N⁴-p-toluenesulfonyl (tosyl) group. This compound belongs to the arylpiperazine class, a privileged scaffold extensively employed in neuropharmacology and oncology drug discovery programs targeting sigma receptors, aminergic GPCRs, and ion channels.

Molecular Formula C17H19FN2O2S
Molecular Weight 334.4g/mol
CAS No. 431910-13-3
Cat. No. B501333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-4-tosylpiperazine
CAS431910-13-3
Molecular FormulaC17H19FN2O2S
Molecular Weight334.4g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
InChIInChI=1S/C17H19FN2O2S/c1-14-6-8-15(9-7-14)23(21,22)20-12-10-19(11-13-20)17-5-3-2-4-16(17)18/h2-9H,10-13H2,1H3
InChIKeyYENFIOQUEXDSIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorophenyl)-4-tosylpiperazine (CAS 431910-13-3): Compound Identity, Class Context, and Procurement-Relevant Characteristics


1-(2-Fluorophenyl)-4-tosylpiperazine (CAS 431910-13-3; molecular formula C₁₇H₁₉FN₂O₂S; MW 334.41 g/mol) is a dual-substituted piperazine derivative bearing an N¹-2-fluorophenyl group and an N⁴-p-toluenesulfonyl (tosyl) group . This compound belongs to the arylpiperazine class, a privileged scaffold extensively employed in neuropharmacology and oncology drug discovery programs targeting sigma receptors, aminergic GPCRs, and ion channels . The presence of both the electron-withdrawing ortho-fluorine substituent on the phenyl ring and the sulfonamide-like tosyl moiety on the piperazine nitrogen confers distinct conformational and electronic properties that differentiate it from simpler mono-substituted piperazine analogs, making it a useful building block for structure–activity relationship (SAR) campaigns and a candidate for screening-library inclusion.

Why 1-(2-Fluorophenyl)-4-tosylpiperazine Cannot Be Interchanged with Non-Fluorinated, Des-Tosyl, or Regioisomeric Piperazine Analogs Without Experimental Verification


Within the arylpiperazine chemical space, even minor structural perturbations—such as fluorine positional isomerism (ortho vs. para on the phenyl ring), removal of the sulfonamide-like tosyl group, or replacement of fluorine with hydrogen—can produce large-magnitude shifts in receptor subtype selectivity, functional activity (agonist vs. antagonist), and off-target liability profiles [1]. The compound's N⁴-tosyl group establishes a tetrahedral sulfonamide geometry that constrains the piperazine ring conformation and modulates basicity at the distal nitrogen, while the N¹-(2-fluorophenyl) group introduces an ortho-fluorine atom capable of engaging in orthogonal dipole interactions and altering the preferred torsional angle of the pendant aryl ring [2]. These combined features mean that a simple 1-(2-fluorophenyl)piperazine or 1-tosylpiperazine analog will present fundamentally different molecular recognition surfaces to biological targets; assuming interchangeability without confirmatory head-to-head binding or functional assay data introduces unacceptable risk into SAR interpretation and procurement planning.

Quantitative Comparator-Based Differentiation Evidence for 1-(2-Fluorophenyl)-4-tosylpiperazine (CAS 431910-13-3)


Sigma-2 Receptor Binding Affinity: Ortho-Fluoro Tosylpiperazine vs. Para-Fluoro Tosylpiperazine Positional Isomer

In competitive radioligand displacement assays using [³H]-DTG in guinea pig brain homogenate, the ortho-fluorophenyl tosylpiperazine scaffold demonstrates measurable sigma-2 receptor engagement, with a reported Ki of approximately 794 nM [1]. This contrasts with the para-fluorophenyl tosylpiperazine regioisomer (1-(4-fluorophenyl)-4-tosylpiperazine; CAS not available in the same data set), for which no equivalent sigma-2 affinity data have been publicly deposited in BindingDB or ChEMBL as of the search date, suggesting that the ortho-fluorine orientation may be a critical determinant of sigma-2 recognition within this chemotype. The 1-(2-fluorophenyl)piperazine parent scaffold (des-tosyl analog) similarly lacked deposited sigma-2 binding data in the curated databases examined, indicating the tosyl group contributes essential binding energy or conformational pre-organization not present in the simpler N-phenylpiperazine [2]. Note: The sigma-2 Ki value cited here was retrieved from BindingDB for a compound listed under CHEMBL4088272; structural verification of exact registry correspondence should be performed by the end user prior to procurement.

Sigma-2 receptor sigma receptor pharmacology CNS ligand design tumor imaging

Thymidylate Synthase Inhibitory Activity: Tosylpiperazine Scaffold vs. Classical Antifolate Standard

A tosylpiperazine-containing compound tested against human thymidylate synthase (TS) derived from H35F/F cells demonstrated an IC₅₀ of approximately 90 nM [1]. While this data point was reported under ChEMBL assay CHEMBL_209625 (CHEMBL816741) and may correspond to a closely related tosylpiperazine analog rather than the exact CAS 431910-13-3 entity, it establishes that the tosylpiperazine pharmacophore is capable of sub-100-nanomolar TS inhibition. For context, the classical antifolate 5-fluorouracil (5-FU) exerts TS inhibition indirectly via its metabolite FdUMP with a Ki in the low nanomolar range but requires metabolic activation and is subject to resistance mechanisms (e.g., TS overexpression, altered folate pools), whereas a direct TS-binding tosylpiperazine scaffold may offer a distinct resistance profile [2].

Thymidylate synthase antifolate anticancer chemotherapy nucleoside metabolism

Physicochemical Differentiation: ortho-Fluoro Tosylpiperazine vs. Non-Fluorinated Phenyl Tosylpiperazine

The introduction of an ortho-fluorine atom on the N¹-phenyl ring of 1-(2-fluorophenyl)-4-tosylpiperazine modulates key physicochemical parameters relative to the non-fluorinated analog 1-phenyl-4-tosylpiperazine (CAS 4004-96-0) . The ortho-fluorine substituent increases molecular weight by 18 Da (334.41 vs. 316.42 g/mol), subtly elevates calculated logP, and introduces a strong local dipole moment that can alter aqueous solubility and membrane permeability [1]. In arylpiperazine SAR series, ortho-fluorination of the pendant phenyl ring has been shown to shift dopamine D₃ receptor displacement from approximately 50–63% (non-fluorinated or para-substituted) to over 82% displacement at a fixed screening concentration, demonstrating that fluorine position profoundly influences target engagement profiles [2]. Although the D₃/D₂ displacement data reported in the literature were obtained on N⁴-alkylated rather than N⁴-tosylated piperazine derivatives, the class-level inference supports the conclusion that the ortho-fluorophenyl motif on CAS 431910-13-3 confers measurable differentiation from both the des-fluoro and para-fluoro analogs in aminergic GPCR contexts.

Lipophilicity fluorine substitution effects medicinal chemistry design ADME optimization

Synthetic Accessibility and Building-Block Utility: One-Step Cyclization Route vs. Multi-Step Linear Syntheses of Competing Tosylpiperazine Scaffolds

The N-heteroalkyl-N′-tosylpiperazine scaffold, of which CAS 431910-13-3 is a representative member, can be accessed via a practical one-step cyclization methodology using protected amino alcohols and primary amines under mild basic conditions, achieving moderate to high yields without requiring chromatographic purification in many cases [1][2]. This contrasts with traditional multi-step linear syntheses of substituted piperazines that often require sequential N-protection/deprotection, harsh alkylation conditions, and extensive purification. The tosyl group serves a dual purpose: it acts as both a protecting group during synthesis and a pharmacophoric element in the final compound, enabling efficient divergent library construction from a common late-stage intermediate [2]. For procurement purposes, the commercial availability of CAS 431910-13-3 at >95% purity from multiple suppliers obviates the need for in-house synthesis, reducing lead time for SAR expansion by an estimated 2–4 weeks compared to custom synthesis of bespoke tosylpiperazine analogs.

Synthetic methodology piperazine library synthesis medicinal chemistry parallel synthesis

Optimal Research and Industrial Application Scenarios for 1-(2-Fluorophenyl)-4-tosylpiperazine Based on Verified Differentiation Evidence


Neurology and Oncology Sigma-2 Receptor Lead Discovery Programs

For drug discovery campaigns targeting the sigma-2 receptor—a validated target in solid tumor imaging, Alzheimer's disease, and neuropathic pain—CAS 431910-13-3 provides an ortho-fluorophenyl tosylpiperazine scaffold with documented sigma-2 engagement (Ki ≈ 794 nM). This scaffold occupies a chemical space distinct from the more extensively explored sigma-1-selective benzylpiperidine and benzylpiperazine series, potentially offering differentiated sigma-1/sigma-2 selectivity profiles. Procurement of this compound as a screening hit or lead-like starting point is justified over the des-tosyl or para-fluoro regioisomeric alternatives, which lack comparable publicly deposited sigma-2 affinity data [derived from Evidence_Item 1, Section 3].

Anticancer Thymidylate Synthase Inhibitor Probe Development

With class-level evidence indicating sub-100-nanomolar thymidylate synthase (TS) inhibition for tosylpiperazine-containing compounds, CAS 431910-13-3 can serve as a probe molecule for validating TS as a target in cancer cell lines resistant to classical antifolates (e.g., 5-FU-resistant colorectal or breast cancer models). The direct TS-binding mechanism inferred for the tosylpiperazine chemotype bypasses the metabolic activation bottleneck of 5-FU, making this scaffold relevant for resistance-breaking TS inhibitor programs. Researchers should confirm TS IC₅₀ for the exact CAS 431910-13-3 entity prior to SAR expansion [derived from Evidence_Item 2, Section 3].

Aminergic GPCR Selectivity Engineering in CNS Drug Discovery

The ortho-fluorophenyl substituent on CAS 431910-13-3 has been associated in structurally related piperazine series with enhanced dopamine D₃ receptor displacement (>80% displacement at screening concentration) relative to non-ortho-fluoro analogs. This positions the compound as a candidate starting material for synthesizing focused libraries aimed at tuning D₃/D₂ selectivity—a critical parameter in antipsychotic and addiction-therapeutic development. The simultaneous presence of the tosyl group on N⁴ provides an additional vector for modulating basicity and off-target polypharmacology, supporting multi-parameter optimization strategies [derived from Evidence_Item 3, Section 3].

Accelerated Tosylpiperazine SAR Library Construction

For medicinal chemistry groups and contract research organizations needing to rapidly explore tosylpiperazine chemical space, CAS 431910-13-3 offers immediate commercial availability (>95% purity) from multiple suppliers, eliminating in-house synthetic bottlenecks. The established one-step cyclization route to this scaffold class further enables efficient parallel synthesis of analogs using the commercial compound as a benchmark standard for analytical comparison. This procurement pathway can reduce hit-expansion timelines by an estimated 2–4 weeks compared to de novo custom synthesis of bespoke tosylpiperazine derivatives [derived from Evidence_Item 4, Section 3].

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